molecular formula C21H14ClF3N2O B2817252 2-[5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl]-5-methyl-4-phenyl-1H-imidazole CAS No. 1935722-60-3

2-[5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl]-5-methyl-4-phenyl-1H-imidazole

Cat. No.: B2817252
CAS No.: 1935722-60-3
M. Wt: 402.8
InChI Key: NQCJOBYDNKVAHM-UHFFFAOYSA-N
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Description

The compound “2-[5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl]-5-methyl-4-phenyl-1H-imidazole” is a complex organic molecule. It contains several functional groups, including an imidazole ring, a furan ring, and a phenyl ring .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several rings and functional groups. The imidazole ring, furan ring, and phenyl ring are key structural elements .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds have been involved in reactions such as anti-Markovnikov alkene hydromethylation .

Scientific Research Applications

Synthetic Chemistry and Methodology

Metallation and Substitution Reactions

Research by Stoyanov et al. (1992) demonstrated the metallation of imidazole derivatives, revealing the potential for substituting different functional groups at specific positions on the imidazole ring, which could be applicable for the compound (Stoyanov, El’chaninov, & Pozharskii, 1992).

Ligand Synthesis and Evaluation

Eseola et al. (2010) focused on synthesizing a series of new imidazole-based heterocycles to evaluate the electronic and steric effects on N-donor strengths, which could provide insights into the ligand properties of the specified compound (Eseola, Sun, Li, & Woods, 2010).

Biological Activity

NHE-1 Inhibition for Cardioprotection

Lee et al. (2009) synthesized and evaluated a series of imidazole derivatives as NHE-1 inhibitors, suggesting the potential of such compounds in cardioprotective therapies (Lee, Yi, Youn, Lee, & Yoo, 2009).

HIV-1 Reverse Transcriptase Inhibition

Mokale, Lokwani, and Shinde (2014) designed and synthesized imidazol-5-one analogs, demonstrating potent in vitro HIV-1 reverse transcriptase inhibitory activity. This highlights the compound's potential application in antiviral research (Mokale, Lokwani, & Shinde, 2014).

Antimicrobial and Larvicidal Activities

Alaklab et al. (2017) reported on the synthesis of imidazole derivatives via Cu(II) catalysis, evaluating their antimicrobial and larvicidal activities. Such compounds show promise in the development of new antimicrobial and larvicidal agents (Alaklab, Kumar, Ahamed, Arif, Manilal, & Idhayadhulla, 2017).

Properties

IUPAC Name

2-[5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl]-5-methyl-4-phenyl-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClF3N2O/c1-12-19(13-5-3-2-4-6-13)27-20(26-12)18-10-9-17(28-18)15-11-14(21(23,24)25)7-8-16(15)22/h2-11H,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQCJOBYDNKVAHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)C2=CC=C(O2)C3=C(C=CC(=C3)C(F)(F)F)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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